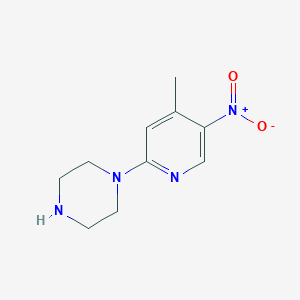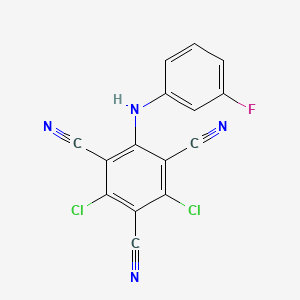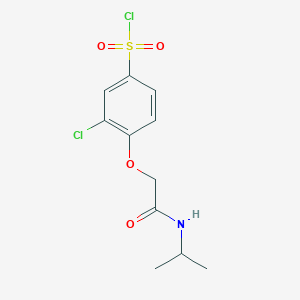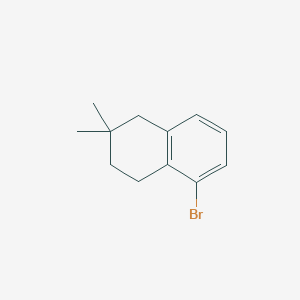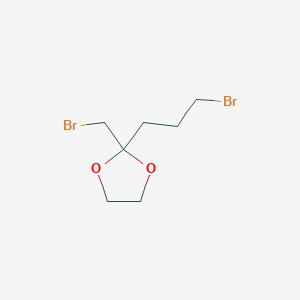
2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at non-adjacent positions. This compound is characterized by the presence of bromomethyl and bromopropyl groups attached to the dioxolane ring, making it a halogenated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane typically involves the reaction of a dioxolane precursor with brominating agents. One common method is the bromination of 2-(hydroxymethyl)-2-(3-hydroxypropyl)-1,3-dioxolane using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The bromination reaction is monitored closely to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted dioxolanes with different functional groups.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes deprotonation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-(3-chloropropyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of bromine.
2-(Hydroxymethyl)-2-(3-hydroxypropyl)-1,3-dioxolane: Hydroxyl groups instead of bromine atoms.
2-(Methyl)-2-(3-methylpropyl)-1,3-dioxolane: Methyl groups instead of bromine atoms.
Uniqueness
2-(Bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which make it more reactive in nucleophilic substitution and elimination reactions compared to its chloro or hydroxy analogs. The bromine atoms also influence the compound’s physical and chemical properties, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H12Br2O2 |
|---|---|
Molecular Weight |
287.98 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(3-bromopropyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H12Br2O2/c8-3-1-2-7(6-9)10-4-5-11-7/h1-6H2 |
InChI Key |
DKETUVYWMWAGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


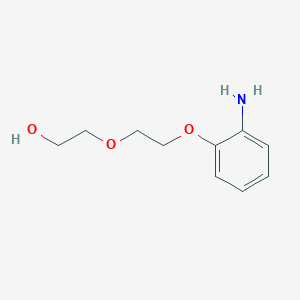
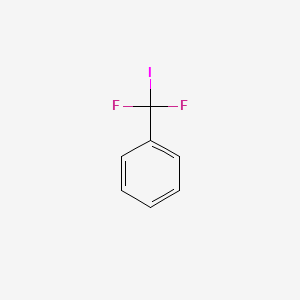
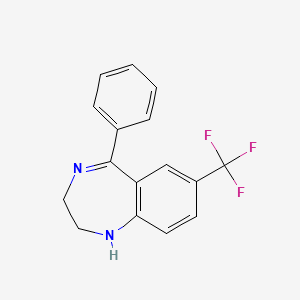
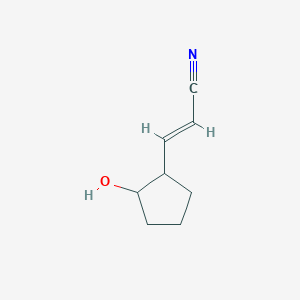



![5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)
